molecular formula C21H17BrN4O2S B4763347 N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide

N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide

Cat. No. B4763347
M. Wt: 469.4 g/mol
InChI Key: NFXDKEJLVFZJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide, also known as BZB-NCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide is not fully understood, but it is believed to involve multiple pathways. N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer effects. N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its neuroprotective effects. Additionally, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. In animal models of neurodegenerative diseases, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to improve cognitive function, reduce oxidative stress, and prevent neuronal loss. In infectious diseases, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to inhibit viral replication and bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide is its broad spectrum of biological activity, which makes it a promising candidate for the development of new therapeutics. Additionally, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to have low toxicity in animal studies, which is a desirable characteristic for drug development. However, one limitation of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide is its poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, the mechanism of action of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide. One direction is the development of new formulations that improve its solubility and bioavailability. Another direction is the optimization of its mechanism of action to improve its therapeutic potential. Additionally, the study of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide in combination with other drugs may lead to synergistic effects that improve its efficacy. Finally, the study of N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide in animal models of various diseases may provide further insight into its therapeutic potential.

Scientific Research Applications

N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been studied extensively for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurodegenerative diseases, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been studied for its potential neuroprotective effects and has shown promising results in animal models of Alzheimer's disease and Parkinson's disease. In infectious diseases, N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide has been studied for its potential antiviral and antibacterial properties and has shown activity against various viruses and bacteria.

properties

IUPAC Name

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2S/c22-17-10-16(12-23-13-17)20(28)26-21(29)25-18-8-6-15(7-9-18)19(27)24-11-14-4-2-1-3-5-14/h1-10,12-13H,11H2,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXDKEJLVFZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(benzylcarbamoyl)phenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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